4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline
Description
Significance of Benzo[d]oxazole Scaffolds in Heterocyclic Chemistry Research
The benzo[d]oxazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in heterocyclic chemistry. d-nb.infonih.gov This structural motif is present in a wide array of pharmacologically active substances and natural products. nih.gov The inherent aromaticity and the presence of both nitrogen and oxygen heteroatoms impart unique electronic and steric properties to the benzoxazole (B165842) core, making it a valuable building block in medicinal chemistry. d-nb.info
Researchers have extensively explored benzoxazole derivatives for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. d-nb.infonih.gov The ability of the benzoxazole ring to participate in various chemical transformations allows for the synthesis of large and diverse libraries of compounds for biological screening. The versatility of this scaffold has led to the development of numerous synthetic methodologies aimed at its efficient construction and functionalization.
Role of Aniline (B41778) Derivatives in Organic Synthesis and Functional Materials Exploration
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgsci-hub.se The amino group attached to the phenyl ring significantly influences the reactivity of the aromatic system, making it highly susceptible to electrophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of a wide range of functional groups onto the aniline core, leading to a vast array of substituted aniline derivatives with tailored properties.
Aniline and its derivatives are crucial starting materials for the synthesis of dyes, polymers, pharmaceuticals, and agricultural chemicals. sci-hub.seresearchgate.netresearchgate.net In the realm of functional materials, aniline derivatives are utilized in the development of conducting polymers, liquid crystals, and nonlinear optical materials. The ability of the amino group to form hydrogen bonds and coordinate with metal ions also makes aniline derivatives valuable components in supramolecular chemistry and catalysis. researchgate.net The versatility of aniline as a synthetic precursor is underscored by the numerous named reactions that involve its use, highlighting its central role in the construction of complex organic molecules.
Contextualization of 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline within Advanced Heterocyclic Chemistry
The compound this compound integrates the key structural features of both benzo[d]oxazoles and anilines. The aniline moiety is linked at the 2-position of the benzo[d]oxazole ring, and an isopropyl group is substituted at the 5-position of the benzoxazole core. While specific research on this exact molecule is not widely documented in publicly available literature, its structure suggests a place within the exploration of advanced heterocyclic compounds.
The combination of the electron-rich aniline ring and the versatile benzoxazole scaffold could lead to interesting photophysical or biological properties. The isopropyl group, a bulky and lipophilic substituent, can influence the molecule's solubility, crystal packing, and interactions with biological targets. Research into similar structures often focuses on their potential as fluorescent probes, organic light-emitting diode (OLED) materials, or as scaffolds for the development of new therapeutic agents. The synthesis of this compound would likely involve the condensation of a substituted 2-aminophenol (B121084) with a derivative of 4-aminobenzoic acid, a common strategy for the formation of 2-arylbenzoxazoles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10(2)12-5-8-15-14(9-12)18-16(19-15)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSYPIUCWRDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 5 Isopropylbenzo D Oxazol 2 Yl Aniline
Strategies for the Construction of the Benzo[d]oxazole Core in 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline
The formation of the benzo[d]oxazole ring system is a critical step in the synthesis of this compound. Various synthetic methods have been developed for the construction of 2-substituted benzoxazoles, which can be broadly categorized into cyclocondensation reactions, transition metal-catalyzed cyclizations, and green chemistry approaches.
Cyclocondensation Approaches for 2-Substituted Benzo[d]oxazoles
Cyclocondensation reactions are the most traditional and widely used methods for the synthesis of the benzoxazole (B165842) core. These reactions typically involve the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by cyclodehydration.
In the context of synthesizing this compound, the key starting material would be 2-amino-4-isopropylphenol . This would be reacted with a derivative of 4-aminobenzoic acid . The amino group of the 4-aminobenzoic acid derivative is typically protected before the condensation reaction to prevent self-polymerization and other side reactions. The general reaction scheme is depicted below:

A variety of condensing agents and reaction conditions can be employed to facilitate this transformation. Common methods include:
Direct condensation with carboxylic acids: Heating 2-amino-4-isopropylphenol with a protected 4-aminobenzoic acid at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
Reaction with acid chlorides or anhydrides: Acylating the 2-aminophenol with an activated carboxylic acid derivative, such as an acid chloride or anhydride, followed by thermal or acid-catalyzed cyclization.
Reaction with nitriles (Phillips method): Heating the 2-aminophenol with a 4-cyanophenyl derivative in the presence of a strong acid.
Reaction with orthoesters: Condensation with an orthoester to form an intermediate that cyclizes to the benzoxazole.
The choice of method often depends on the stability of the starting materials and the desired reaction scale. A recent development involves the use of imidazolium chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, offering a metal-free and economical approach. wikipedia.org
A summary of common cyclocondensation approaches is provided in the table below.
| Reagent for 2-Position | Catalyst/Conditions | Remarks |
| Carboxylic Acid | High Temperature, PPA, Eaton's Reagent | Traditional method, often requires harsh conditions. |
| Acid Chloride/Anhydride | Base, then Heat/Acid | Two-step process, generally high yielding. |
| Nitrile | Strong Acid | Phillips method, good for certain substrates. |
| Aldehyde | Oxidizing Agent | One-pot oxidative cyclization. |
Transition Metal-Catalyzed Cyclization Routes to Benzo[d]oxazole Frameworks
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzoxazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.
Palladium, copper, and rhodium are among the most commonly used metals for these transformations. Key strategies include:
Intramolecular C-O bond formation: Palladium- or copper-catalyzed intramolecular cyclization of 2-haloanilides. In this approach, a 2-haloaniline is first acylated with a suitable carboxylic acid derivative, and the resulting anilide undergoes an intramolecular Ullmann-type coupling to form the benzoxazole ring.
Oxidative C-H/N-H annulation: The direct coupling of anilides with a C-H bond on the aniline (B41778) ring, often directed by a pendant group, can lead to the formation of the benzoxazole core.
Reductive cyclization: The reductive cyclization of 2-nitrophenols with aldehydes or other carbonyl compounds, catalyzed by various transition metals, provides another route to 2-substituted benzoxazoles.
These transition metal-catalyzed methods provide versatile and efficient pathways to the benzo[d]oxazole framework, and their application to the synthesis of this compound would involve the use of appropriately substituted starting materials.
Green Chemistry Principles in Benzo[d]oxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Examples of green synthetic methods for benzoxazoles include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of cyclocondensation reactions, leading to shorter reaction times and often improved yields. The synthesis of 2-arylbenzoxazoles has been achieved through microwave-assisted condensation of 2-aminophenol with aldehydes using waste curd water as a catalytic solvent. tandfonline.com
Ultrasound-promoted synthesis: Sonication can also be used to promote the synthesis of benzoxazoles, often under milder conditions than conventional heating. nih.gov
Use of green catalysts and solvents: The use of biodegradable catalysts, such as magnetically separable nanoparticles, and environmentally friendly solvents like water or ionic liquids, is a key aspect of green benzoxazole synthesis. nih.govckthakurcollege.net For instance, Ag@Fe2O3 core-shell nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of 2-phenylbenzoxazole derivatives at room temperature. ckthakurcollege.net
The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.
Functionalization of the Isopropyl and Aniline Moieties
Once the this compound core has been synthesized, further chemical transformations can be carried out on the isopropyl and aniline moieties to generate a diverse range of derivatives.
Introduction of the Isopropyl Group onto the Benzo[d]oxazole Ring
The isopropyl group at the 5-position of the benzoxazole ring is a key structural feature of the target molecule. While the most straightforward approach to its introduction is through the use of 2-amino-4-isopropylphenol as a starting material, it is also possible to introduce this group onto a pre-formed benzoxazole ring through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. beilstein-journals.org In this case, a 2-(4-aminophenyl)benzoxazole could potentially be reacted with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. beilstein-journals.org
The directing effects of the substituents on the benzoxazole ring would influence the regioselectivity of the isopropylation. The benzoxazole ring itself is a weakly activating group, and the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions. Therefore, careful control of reaction conditions would be necessary to achieve selective isopropylation at the desired 5-position of the benzoxazole ring.
Derivatization at the Aniline Nitrogen and Aromatic Ring Positions
The aniline moiety of this compound provides a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse properties.
Reactions at the Aniline Nitrogen:
The primary amino group of the aniline can undergo a variety of common reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-(5-isopropylbenzo[d]oxazol-2-yl)phenyl)acetamide.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of functional groups (e.g., -Cl, -Br, -CN, -OH).
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). For instance, reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with various pyrazolecarbaldehydes has been reported to yield the corresponding Schiff's bases. ijrpc.com
Reactions at the Aniline Aromatic Ring:
The aniline ring is activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. Potential derivatization reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aniline ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Palladium-catalyzed meta-C-H bromination and chlorination of aniline derivatives have been developed, offering alternative regioselectivity. nih.gov
Nitration: Introduction of a nitro group onto the aniline ring using a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.comlibretexts.org The position of nitration would be directed by the existing substituents. Nitration of benzoxazole itself typically occurs at the 5- or 6-position. researchgate.net
Sulfonation: Introduction of a sulfonic acid group onto the aniline ring using fuming sulfuric acid.
These derivatization reactions provide a powerful means to modify the structure of this compound and explore the structure-activity relationships of its derivatives.
Advanced Synthetic Techniques for this compound and its Analogues
The synthesis of benzoxazole derivatives, including this compound, has evolved significantly, with modern methodologies focusing on efficiency, atom economy, and the reduction of synthetic steps. Advanced techniques such as one-pot multicomponent reactions and direct C-H functionalization offer powerful alternatives to traditional multi-step syntheses, enabling the rapid construction of complex molecular architectures from simple precursors. mdpi.comnitrkl.ac.in These strategies are crucial for generating libraries of analogues for various applications. chemicalbook.com
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of benzoxazoles. rsc.org These reactions combine two or more synthetic steps in a single reaction vessel, avoiding the isolation and purification of intermediates, thereby saving time, reagents, and solvents. researchgate.net
A prominent one-pot approach involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. chemicalbook.comresearchgate.net For the specific synthesis of this compound, this would involve the reaction of 2-amino-4-isopropylphenol with 4-aminobenzoic acid or a related derivative. Various catalysts and reaction conditions have been developed to promote this transformation. For instance, methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, which are converted to acid chlorides in situ. researchgate.net This method demonstrates compatibility with a range of functional groups. researchgate.net Microwave-assisted synthesis, often under metal- and solvent-free conditions, provides another rapid and efficient route for the direct coupling of carboxylic acids with 2-aminophenols. researchgate.net
Multicomponent reactions further enhance synthetic efficiency by combining three or more starting materials in a single operation to form a complex product. A notable example is the synthesis of benzoxazole derivatives from catechols, ammonium acetate (as a nitrogen source), and various aldehydes. acs.org This method, catalyzed by an Fe(III)-salen complex, proceeds under mild conditions in an environmentally friendly solvent like ethanol. acs.org The reaction tolerates a wide array of aldehydes, including those with both electron-donating and electron-withdrawing groups, affording the desired benzoxazoles in good to excellent yields. acs.org
| Aldehyde | Product | Isolated Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 5,7-Di-tert-butyl-2-(4-chlorophenyl)benzo[d]oxazole | 94 |
| 4-Methylbenzaldehyde | 5,7-Di-tert-butyl-2-(p-tolyl)benzo[d]oxazole | 96 |
| 4-Methoxybenzaldehyde | 5,7-Di-tert-butyl-2-(4-methoxyphenyl)benzo[d]oxazole | 95 |
| Benzaldehyde | 5,7-Di-tert-butyl-2-phenylbenzo[d]oxazole | 92 |
| 4-Nitrobenzaldehyde | 5,7-Di-tert-butyl-2-(4-nitrophenyl)benzo[d]oxazole | 88 |
| 1-Naphthaldehyde | 5,7-Di-tert-butyl-2-(naphthalen-1-yl)benzo[d]oxazole | 84 |
C-H Functionalization Strategies for Aromatic Scaffolds
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds like benzoxazoles. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, by directly converting C-H bonds into new C-C or C-heteroatom bonds. mdpi.com
One major strategy involves the direct C-H bond arylation at the C2 position of a pre-formed benzoxazole ring. mdpi.comacs.org This method allows for the introduction of the aryl group, such as the 4-aminophenyl moiety in the target compound, at a late stage. Palladium-catalyzed protocols have been successfully developed for the direct arylation of benzoxazoles with aryl halides. acs.org
Another significant advancement is the transition metal-catalyzed intramolecular C-H functionalization to construct the benzoxazole ring itself. nitrkl.ac.in An efficient method involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation. acs.orgnih.gov This protocol utilizes air as the terminal oxidant and can be applied to synthesize a variety of functionalized benzoxazoles. acs.org The presence of a directing group on the aromatic ring can significantly influence the reaction's efficacy and regioselectivity, allowing for the selective production of substituted benzoxazoles. acs.orgnih.gov While this is often an intramolecular cyclization, the principles of activating C-H bonds are central to modern synthetic design.
| Strategy | Catalyst System | Reactants | Key Transformation | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Cu(OAc)₂ / Air | Substituted N-phenylbenzamides | Regioselective C-H amidation followed by C-O bond formation | acs.orgacs.org |
| Direct C2-Arylation | Pd(OAc)₂ / Ligand | Benzoxazole and Diaryl Sulfoxide | Palladium-catalyzed C-S and C-H bond activation | acs.org |
| Direct C2-Arylation | NHC-Pd(II)-Im complex | Benzoxazole and Aryl Chlorides | Direct C-H bond arylation | organic-chemistry.org |
| Remote C-H Alkenylation | Pd-catalyst | Amidophenol and Olefin | One-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles | nitrkl.ac.in |
These advanced synthetic methodologies provide robust and versatile platforms for accessing this compound and a diverse range of its analogues, facilitating further exploration of their chemical and biological properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 5 Isopropylbenzo D Oxazol 2 Yl Aniline Derivatives
Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical reactivity and molecular interactions of 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline derivatives are profoundly influenced by the nature and position of substituents on both the benzoxazole (B165842) and aniline (B41778) rings. The isopropyl group at the 5-position of the benzoxazole core, for instance, imparts a degree of lipophilicity that can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. nih.gov
The electronic properties of substituents play a pivotal role. Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) or alkyl groups, can increase the electron density on the aniline nitrogen, potentially enhancing its ability to act as a hydrogen bond donor or engage in other electronic interactions. Conversely, electron-withdrawing groups (EWGs) like nitro or halogen moieties decrease the basicity of the aniline nitrogen, which can alter binding affinities and metabolic stability. mdpi.com
Studies on related 2-arylbenzoxazole structures have demonstrated that the introduction of different substituents can modulate a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For example, the presence of a halogen atom can introduce the possibility of halogen bonding, a specific and directional non-covalent interaction that can contribute to ligand-receptor binding. nih.gov The interplay of steric and electronic effects is crucial; a bulky substituent, while potentially increasing lipophilicity, might also introduce steric hindrance that prevents optimal binding to a target protein. mdpi.com
To illustrate the impact of substituents on biological activity, the following table summarizes findings from studies on analogous benzoxazole derivatives:
| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |
| 2-Arylbenzoxazoles | Introduction of hydroxyl groups on the 2-phenyl ring | Increased tyrosinase inhibitory activity | nih.gov |
| 2,5,6-Trisubstituted Benzoxazoles | Electron-withdrawing groups at position 5 | Increased antifungal activity against C. albicans | esisresearch.org |
| 2-(Substituted benzyl)sulfanyl Benzoxazoles | Varied substituents on the benzyl (B1604629) ring | Altered antimycobacterial activity, forming the basis for QSAR studies | nih.gov |
| 3-(2-Benzoxazol-5-yl)alanine Derivatives | Bromine substitution on the benzoxazole ring | Increased antimicrobial activity | nih.gov |
These examples underscore the principle that even minor changes to the substituent pattern can lead to significant shifts in biological activity, highlighting the importance of systematic SAR studies in the optimization of lead compounds.
Positional Isomerism and Stereochemical Impact on Biological Activity Profiles
The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, is a critical determinant of biological activity. For this compound derivatives, the location of the isopropyl group and the stereochemical configuration of any chiral centers can dramatically influence their interaction with biological macromolecules. nih.govresearchgate.net
Stereochemistry becomes particularly important when chiral centers are present. While the parent compound this compound is achiral, derivatization can introduce chirality. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors. scielo.br One enantiomer may bind with high affinity to a target, while the other may be inactive or even interact with a different target, leading to off-target effects.
Studies on related benzoxazole derivatives have highlighted the importance of stereochemistry. For example, the cis/trans configuration in certain 2-substituted benzoxazoles has been shown to influence their crystal packing and intermolecular interactions, which can be extrapolated to their behavior in a biological milieu. nih.govresearchgate.net The specific conformation adopted by the molecule is crucial for optimal interaction with its biological target. scielo.br
The following table provides examples from related compounds where stereochemistry and positional isomerism play a key role:
| Compound Class | Isomeric/Stereochemical Feature | Impact on Properties/Activity | Reference |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | trans configuration of chlorophenyl and benzoxazole groups | Dictates molecular geometry and hydrogen bonding patterns | nih.govresearchgate.net |
| 2-phenylbenzoxazole Fluorosulfate (B1228806) Derivatives | ortho-, meta-, and para- substitution of the fluorosulfate group | Significant differences in cytotoxic activity and luminescent properties | mdpi.comresearchgate.net |
| 1,3-benzoxazol-2-(3H)-ylidenes | E/Z stereoisomerism | The E stereoisomer is significantly more stable due to intramolecular hydrogen bonding, making it the sole product in solution | scielo.br |
These findings emphasize that a comprehensive understanding of the three-dimensional structure is essential for the rational design of potent and selective this compound derivatives.
Molecular Recognition and Binding Interactions through Structural Modifications
The biological effect of this compound derivatives is contingent upon their ability to recognize and bind to specific biological targets, such as enzymes or receptors. Structural modifications are a key tool to enhance these molecular recognition events and optimize binding affinity. Molecular docking and other computational techniques are often employed to predict and rationalize the binding modes of these compounds. researchgate.netresearchgate.net
The benzoxazole scaffold itself is considered a privileged structure in medicinal chemistry, as it can mimic the structure of natural nucleotides and interact with a variety of biopolymers. nih.govchemistryjournal.net The aniline portion of the molecule can participate in hydrogen bonding and pi-stacking interactions. The isopropyl group at the 5-position can engage in hydrophobic interactions, anchoring the ligand in a lipophilic pocket of the target protein. nih.gov
Molecular docking studies on analogous 2-arylbenzoxazoles have provided valuable insights into their binding interactions. These studies often reveal key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. nih.govnih.gov This information can then be used to guide the design of new derivatives with improved potency and selectivity.
The table below summarizes key binding interactions observed in molecular docking studies of related benzoxazole derivatives with various biological targets:
| Biological Target | Key Interacting Residues | Types of Interactions | Reference |
| Prostaglandin H2 Synthase (PGHS) | TYR 385, SER 530 | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| DNA Gyrase | ASN46, THR165 | Hydrogen bonding | nih.gov |
| Cyclooxygenase-2 (COX-2) | GLN192 | Weak hydrogen bonding | nih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | LEU35, VAL43, LYS63, LEU84, GLY117, LEU180, ASP191 | Stabilizing interactions within the binding pocket | rsc.org |
These computational predictions, when coupled with experimental validation, provide a powerful platform for understanding the molecular basis of activity and for the rational design of new this compound derivatives with enhanced therapeutic potential.
Quantum Chemical Descriptors in Structure-Activity/Property Correlations
Quantum chemical descriptors provide a quantitative measure of the electronic and structural properties of a molecule, which can be correlated with its biological activity or physicochemical properties through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. uobasrah.edu.iq For this compound derivatives, these descriptors can offer a deeper understanding of the underlying molecular features that govern their behavior. researchgate.net
Commonly used quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various atomic charges. uobasrah.edu.iq The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov
These descriptors can be calculated using computational methods such as Density Functional Theory (DFT). researchgate.netnih.gov The calculated values can then be used as independent variables in regression models to predict the biological activity of a series of compounds. Successful QSAR models can not only predict the activity of new compounds but also provide insights into the mechanism of action. researchgate.netijpsdronline.com
For instance, a QSAR study on a series of benzoxazole derivatives might reveal that a lower LUMO energy is correlated with higher biological activity, suggesting that the compound's ability to accept electrons is important for its interaction with the biological target. Similarly, the dipole moment can be correlated with a compound's solubility and ability to cross cell membranes.
The following table presents a hypothetical set of quantum chemical descriptors for a series of 2-arylbenzoxazole derivatives, illustrating the type of data used in QSAR studies. The values are representative and intended to demonstrate the concept.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity (pIC50) |
| 4-(5-H-benzo[d]oxazol-2-yl)aniline | -5.8 | -1.2 | 4.6 | 2.5 | 6.2 |
| 4-(5-Methylbenzo[d]oxazol-2-yl)aniline | -5.7 | -1.1 | 4.6 | 2.6 | 6.5 |
| This compound | -5.6 | -1.0 | 4.6 | 2.7 | 6.8 |
| 4-(5-Chlorobenzo[d]oxazol-2-yl)aniline | -6.0 | -1.5 | 4.5 | 1.8 | 7.1 |
| 4-(5-Nitrobenzo[d]oxazol-2-yl)aniline | -6.5 | -2.0 | 4.5 | 4.5 | 5.8 |
By establishing statistically significant correlations between these descriptors and observed biological activities, researchers can develop predictive models that accelerate the discovery of new and more potent this compound derivatives. rsc.orgnih.gov
Exploration of Biological Activity Mechanisms in 4 5 Isopropylbenzo D Oxazol 2 Yl Aniline Analogues
Insights into Antimicrobial Action Mechanisms
Analogues of 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline, which fall under the broader class of benzoxazole (B165842) derivatives, have demonstrated a variety of antimicrobial activities. The proposed mechanisms for these actions are diverse, targeting different cellular components in bacteria, fungi, viruses, and mycobacteria.
Antibacterial: The antibacterial mechanism of some benzoxazole derivatives has been linked to the inhibition of crucial bacterial enzymes. For instance, certain 5(4H)-oxazolone-based sulfonamides, which share a heterocyclic structure, have shown the ability to interfere with bacterial growth. In silico studies suggest that these compounds may act by blocking quorum sensing, a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. By hindering quorum sensing receptors, these analogues can disrupt pathogenic processes. nih.gov
Antifungal: The antifungal activity of benzoxazole-related structures has been observed against various fungal strains. For example, a novel 1,3-oxazole derivative containing a phenyl group has shown an antimicrobial effect against Candida albicans. nih.gov While the precise mechanism for this specific analogue was not detailed, other related heterocyclic compounds have been found to interfere with the fungal cell membrane or inhibit essential enzymes.
Antiviral: Research into the antiviral properties of benzoxazole analogues is an emerging field. The mechanism of action for antiviral activity is highly dependent on the specific virus and the compound's structure.
Antitubercular: While specific studies on the antitubercular mechanisms of this compound analogues are not extensively documented in the provided search results, the broader class of benzoxazoles has been investigated for activity against Mycobacterium tuberculosis.
| Compound Class | Organism | Observed Activity | Proposed Mechanism of Action |
|---|---|---|---|
| 5(4H)-Oxazolone-based sulfonamides | Pseudomonas aeruginosa, Staphylococcus aureus | Inhibition of bacterial growth, reduction of biofilm formation, and diminished virulence factor production. nih.gov | Blocking of quorum sensing receptors. nih.gov |
| 1,3-Oxazole derivative | Candida albicans | Antimicrobial effect. nih.gov | Not specified. |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium | Growth inhibition. nih.gov | Not specified. |
| 4-isopropyl-1,3-oxazol-5(4H)-one derivative | Enterococcus faecium, Staphylococcus aureus, Bacillus subtilis | Broad-spectrum antimicrobial activity against Gram-positive bacteria. nih.gov | Not specified. |
Enzyme Inhibition Studies and Mechanistic Pathways
Benzoxazole derivatives have been identified as potent inhibitors of various enzymes, suggesting a key mechanism through which they exert their biological effects.
One area of significant interest is their role as protein kinase inhibitors. A study on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives identified them as novel inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5. nih.gov These kinases are therapeutic targets for cardiovascular diseases. Structural modifications to the parent benzoxazole scaffold, such as introducing substituents on the phenyl group, led to potent inhibitory activities. nih.gov This highlights the potential for designing selective enzyme inhibitors based on the benzoxazole core.
| Compound Class | Target Enzyme | Inhibitory Activity | Therapeutic Area |
|---|---|---|---|
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives | G-protein-coupled receptor kinase-2 (GRK-2) and -5 | Potent inhibition. nih.gov | Cardiovascular disease. nih.gov |
Modulation of Receptor-Ligand Interactions
Analogues of this compound have also been investigated for their ability to modulate the interaction between ligands and their receptors. This is a critical mechanism for influencing cellular signaling pathways.
Research into isoxazole-based bivalent ligands has demonstrated their activity as positive allosteric modulators of AMPA receptors. mdpi.com AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that are crucial for fast synaptic transmission, which is essential for learning and memory. mdpi.com Dysfunction in AMPA receptor activity is implicated in various neurological and psychiatric disorders. mdpi.com Certain bis(isoxazoles) have been shown to potentiate kainate-induced AMPA receptor currents at very low concentrations. mdpi.com Molecular docking and dynamics simulations suggest that these compounds bind to the dimeric ligand-binding domain of the GluA2 AMPA receptor, thereby enhancing its function. mdpi.com
| Compound Class | Target Receptor | Modulatory Effect | Potential Application |
|---|---|---|---|
| bis(3-EWG-isoxazoles) | AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors | Positive allosteric modulation, potentiating kainate-induced currents. mdpi.com | Cognitive enhancement in neurological and psychiatric disorders. mdpi.com |
Cellular and Molecular Targets Identification in Biological Systems
The identification of specific cellular and molecular targets is fundamental to understanding the biological activity of this compound analogues. The research points to a range of targets that are integral to the function of both microbial and human cells.
In the context of antimicrobial activity, the molecular targets appear to be involved in bacterial communication and virulence. The ability of certain oxazolone (B7731731) derivatives to interfere with quorum sensing in bacteria like P. aeruginosa and S. aureus indicates that these compounds can disrupt the coordination of pathogenic behaviors. nih.gov
For their effects in mammalian systems, the targets are often enzymes and receptors that play key roles in signaling pathways. The inhibition of G-protein-coupled receptor kinases (GRKs) by benzoxazole derivatives suggests a mechanism for modulating cellular responses to a wide array of stimuli, with potential implications for heart failure treatment. nih.gov Furthermore, the allosteric modulation of AMPA receptors by isoxazole-containing compounds points to the glutamatergic system as a target, offering possibilities for treating cognitive deficits. mdpi.com
Applications of 4 5 Isopropylbenzo D Oxazol 2 Yl Aniline in Advanced Materials and Agricultural Chemistry Research
Research on 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline as a Precursor in Polymer Chemistry
The diamine nature of this compound makes it a promising monomer for the synthesis of high-performance aromatic polyamides and polyimides. Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, often suffer from poor solubility, which limits their processability mdpi.comnih.gov. The incorporation of bulky side groups into the polymer backbone is a well-established strategy to overcome this limitation mdpi.comijert.org.
The isopropyl group on the benzoxazole (B165842) ring of this compound acts as such a bulky substituent. This group is expected to disrupt the close packing of polymer chains, thereby reducing intermolecular hydrogen bonding and improving solubility in organic solvents csic.es. This enhanced solubility would allow for easier processing of the resulting polymers into films, fibers, and coatings mdpi.com. Studies on aromatic polyamides with other bulky substituents have shown that this approach can successfully enhance solubility while maintaining high glass transition temperatures (Tg) csic.eskpi.ua. For instance, polyamides synthesized from monomers with tert-butyl groups exhibit improved solubility and high thermal stability csic.es.
Furthermore, the rigid benzoxazole unit in the polymer backbone would contribute to high thermal stability and good mechanical properties kpi.uaresearchgate.net. Research on polyamides and polyimides derived from the structurally similar 5-amino-2-(p-aminophenyl) benzoxazole has demonstrated that these polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C researchgate.net. The resulting polymers from this compound are therefore anticipated to be amorphous, with high glass transition temperatures and good thermal resistance, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries mdpi.comresearchgate.net.
Table 1: Expected Properties of Polyamides Derived from this compound
| Property | Expected Outcome | Rationale |
|---|---|---|
| Solubility | High solubility in organic solvents | The bulky isopropyl group disrupts polymer chain packing, reducing intermolecular forces. |
| Thermal Stability | High (Decomposition temperature > 400°C) | The rigid aromatic benzoxazole backbone imparts excellent thermal resistance. |
| Glass Transition Temperature (Tg) | High | The rigid polymer structure restricts segmental motion. |
| Mechanical Properties | Good tensile strength and modulus | Aromatic polyamides are known for their inherent strength and stiffness. |
| Morphology | Amorphous | The non-linear structure and bulky side group hinder crystallization. |
Investigation of Optoelectronic Properties and Applications in Organic Light-Emitting Devices
Derivatives of 2-phenylbenzoxazole are recognized for their robust fluorescence and are considered promising materials for organic light-emitting diodes (OLEDs), particularly as blue emitters nih.govnih.gov. The this compound molecule possesses a donor-acceptor (D-π-A) structure, where the aniline (B41778) group acts as an electron donor and the benzoxazole moiety serves as the electron acceptor mdpi.comacs.org. This architecture is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for efficient electroluminescence acs.org.
The photophysical properties of such compounds are highly sensitive to their environment. In nonpolar solvents, they typically exhibit blue fluorescence, while in more polar solvents, a red-shift in the emission spectrum is often observed due to the stabilization of the polar excited state researchgate.netresearchgate.netnih.gov. This solvatochromic behavior is a hallmark of ICT compounds researchgate.netnih.gov. Theoretical studies on similar benzoxazole-based D-π-A systems predict that they can exhibit high fluorescence quantum yields and that their emission colors can be tuned by modifying the donor and acceptor strengths mdpi.com.
For OLED applications, deep-blue emitters with high efficiency and color purity are particularly sought after nih.govmdpi.com. The rigid and planar structure of the benzoxazole core, combined with the electron-donating aniline group, suggests that this compound could be an effective blue-emitting material. In a non-doped OLED device, this compound could serve as the emissive layer. The performance of such a device would be characterized by its external quantum efficiency (EQE), luminance, and Commission Internationale de l'Eclairage (CIE) coordinates, which define the emitted color. Based on data from similar benzimidazole-pyrene derivatives, it is plausible that an OLED employing a this compound derivative could achieve a high EQE with deep-blue emission nih.govnih.gov.
Table 2: Predicted Optoelectronic Properties and OLED Performance of this compound Derivatives
| Parameter | Predicted Value/Characteristic | Reference Compound Class |
|---|---|---|
| Emission Color | Deep-Blue | Pyrene-Benzimidazole Derivatives nih.govnih.gov |
| Maximum Emission Wavelength (in nonpolar solvent) | ~450 nm | Benzoxazole D-π-A Systems mdpi.com |
| External Quantum Efficiency (EQE) | > 4% | Pyrene-Benzimidazole Derivatives nih.govnih.gov |
| Maximum Luminance | > 250 cd/m² | Pyrene-Benzimidazole Derivatives nih.govnih.gov |
| CIE Coordinates (x, y) | (0.15, 0.13) | Pyrene-Benzimidazole Derivatives nih.govnih.gov |
Development as Fluorescent Probes and Sensors in Chemical Biology
The benzoxazole scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent chemosensors for the detection of ions and biomolecules frontiersin.orgbath.ac.uk. The fluorescence of these compounds is often modulated through mechanisms such as photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT) unigoa.ac.in. The this compound structure is particularly interesting for sensor applications due to the presence of the aniline group, which can act as a recognition site and a modulator of the fluorescence signal nih.govnih.gov.
The lone pair of electrons on the aniline nitrogen can participate in a PeT process, quenching the fluorescence of the benzoxazole core. Upon binding of an analyte, such as a metal ion or a proton, to the aniline group, this PeT process can be inhibited, leading to a "turn-on" fluorescence response rsc.org. This mechanism forms the basis for highly sensitive and selective fluorescent probes. For instance, a fluorescent chemosensor based on 2-(2'-aminophenyl)benzoxazole has been shown to selectively detect Zn²⁺ ions in aqueous solution with a significant enhancement of fluorescence rsc.org.
The sensitivity and selectivity of a fluorescent probe based on this compound would be influenced by the isopropyl group, which could affect the binding affinity and the microenvironment of the recognition site. The photophysical properties, such as the quantum yield and Stokes shift, would also be dependent on the solvent environment researchgate.netnih.govresearchgate.net. The large Stokes shift often observed in such donor-acceptor dyes is advantageous for biological imaging as it minimizes self-quenching and reduces background interference nih.gov.
Table 3: Potential Applications of this compound as a Fluorescent Probe
| Target Analyte | Sensing Mechanism | Expected Response |
|---|---|---|
| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-enhanced fluorescence (CHEF) via inhibition of PeT | Fluorescence "turn-on" |
| Protons (pH) | Protonation of the aniline nitrogen, inhibiting PeT | Fluorescence enhancement at low pH |
| Biomolecules (e.g., DNA) | Intercalation or groove binding, altering the electronic environment | Change in fluorescence intensity and/or wavelength periodikos.com.br |
Exploration in Agricultural Chemical Discovery (e.g., Herbicidal, Insecticidal, Plant Pathogen Inhibition)
Benzoxazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of new agrochemicals nih.gov. Research has shown that benzoxazole derivatives can exhibit herbicidal, insecticidal, and antifungal properties nih.govresearchgate.netesisresearch.org. The biological activity is highly dependent on the substitution pattern on both the benzoxazole ring and the 2-phenyl ring esisresearch.orgnih.govmdpi.com.
In the context of herbicidal activity, some benzoxazole derivatives have been found to inhibit photosynthetic electron transport (PET) mdpi.com. The efficacy of these compounds is often correlated with their lipophilicity and the electronic properties of the substituents mdpi.com. For example, studies on substituted 3-phenylbenzoylpyrazoles have shown that the presence of an alkoxy group on the phenyl ring can enhance herbicidal activity against grass weeds nih.gov.
As for insecticidal activity, various benzoxazole derivatives have been investigated. The mode of action can vary, but some compounds have been shown to affect the nervous system of insects researchgate.net. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents play a crucial role in determining the insecticidal potency and spectrum researchgate.net.
Furthermore, benzoxazole derivatives have been evaluated for their ability to inhibit the growth of plant pathogens. They have shown activity against a range of fungi and bacteria that cause diseases in crops nih.govesisresearch.org. The presence of electron-withdrawing groups on the benzazole ring has been shown to increase the antifungal activity against certain pathogens like Candida albicans esisresearch.org. The specific combination of the isopropyl and aniline groups in this compound could lead to novel biological activities, and this compound represents a lead structure for further optimization in the discovery of new agrochemicals.
Table 4: Reported Agricultural Bioactivities of Benzoxazole Derivatives
| Activity | Target Organism | Example Compound/Class | Reported Efficacy |
|---|---|---|---|
| Herbicidal | Grass Weeds (e.g., Avena fatua) | Alkoxy-substituted 3-phenylbenzoylpyrazoles | Good weed control and crop selectivity nih.gov |
| Herbicidal | Spinach Chloroplasts (PET inhibition) | 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | IC₅₀ = 29 µmol/L mdpi.com |
| Insecticidal | Spodoptera exigua | Benzothiazole (B30560) derivative with trifluoromethyl group | 100% activity at 1 mg/L researchgate.net |
| Antifungal | Candida albicans | Benzoxazole with electron-withdrawing group at position 5 | Increased potency esisresearch.org |
| Antibacterial | Staphylococcus aureus | 2-(phenoxymethyl)benzothiazole | MIC = 3.12 µg/ml esisresearch.org |
Computational and Theoretical Chemistry Studies of 4 5 Isopropylbenzo D Oxazol 2 Yl Aniline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand within the active site of the target.
Research on similar aniline (B41778) derivatives has demonstrated the utility of molecular docking in identifying potential anticancer agents. For instance, studies on novel 4-anilinoquinazoline derivatives have utilized docking to elucidate their binding interactions with target proteins. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.
In a hypothetical docking study of this compound against a kinase target, the aniline moiety could act as a hydrogen bond donor, while the benzoxazole (B165842) ring system and the isopropyl group could engage in hydrophobic interactions within the binding pocket. The results of such a simulation are typically summarized in a table that includes the binding energy, which is an estimation of the binding affinity, and the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Leu23, Val31, Ala45, Lys67, Glu89, Asp145 |
| Hydrogen Bond Interactions | Lys67, Asp145 |
| Hydrophobic Interactions | Leu23, Val31, Ala45 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
QSAR studies on derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl have been successful in developing models to predict their anti-tumor activities by inhibiting c-Met receptor tyrosine kinase nih.gov. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For this compound and its analogues, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. The model's predictive power is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Table 2: Hypothetical QSAR Model Statistics for a Series of Benzoxazole Derivatives
| Statistical Parameter | Value |
|---|---|
| R² (Correlation Coefficient) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
| F-test value | 150 |
| Standard Deviation | 0.25 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of drug design, DFT calculations can provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
DFT studies on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide have been used to analyze its frontier molecular orbitals to understand its kinetic stability nih.gov. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity.
For this compound, DFT calculations could be employed to determine its optimized geometry and electronic properties. These calculations would help in understanding its reactivity, stability, and potential interaction points for biological targets. The molecular electrostatic potential map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Table 3: Hypothetical DFT Calculated Electronic Properties of this compound
| Electronic Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Dipole Moment (Debye) | 3.5 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamic behavior of the system.
MD simulations have been instrumental in studying the interaction between inhibitors and their target proteins, such as in the case of quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors nih.gov. These simulations can provide insights into the stability of key interactions observed in molecular docking studies and can reveal conformational changes in the protein upon ligand binding.
An MD simulation of this compound bound to a target protein would involve simulating the system for a period of nanoseconds to observe its dynamic behavior. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can identify flexible regions of the protein.
Table 4: Hypothetical Molecular Dynamics Simulation Analysis of the this compound-Protein Complex
| Analysis Metric | Result |
|---|---|
| Average RMSD of Protein | 1.5 Å |
| Average RMSD of Ligand | 0.8 Å |
| Key Interacting Residue RMSF | Low Fluctuation |
| Simulation Duration | 100 ns |
Advanced Spectroscopic and Crystallographic Characterization in Research
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline would display characteristic absorption bands corresponding to its key structural features.
The presence of the amine group will be indicated by N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the primary amine. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the isopropyl group will be observed just below 3000 cm⁻¹.
Predicted Infrared (IR) Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2970 - 2870 |
| C=N Stretch (Oxazole) | 1650 - 1600 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (Oxazole) | 1270 - 1240 |
| C-N Stretch | 1340 - 1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (HR-EI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is used to determine the exact molecular weight of a compound and to study its fragmentation patterns upon electron impact, which aids in structural elucidation.
For this compound, the molecular ion peak (M⁺•) would be observed at a specific m/z value corresponding to its exact molecular weight. High-resolution measurement of this peak would confirm the elemental composition of the molecule.
The fragmentation pattern in EI-MS would likely involve several characteristic cleavages. A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation, resulting in a peak at [M-15]⁺. Subsequent loss of the entire isopropyl group as a radical would lead to a peak at [M-43]⁺. Fragmentation of the benzoxazole (B165842) ring system is also expected, though the specific pathways can be complex. Cleavage of the bond between the aniline (B41778) ring and the benzoxazole core could also occur.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M]⁺• | C₁₆H₁₆N₂O | Molecular Ion |
| [M-15]⁺ | C₁₅H₁₃N₂O⁺ | Loss of a methyl radical |
| [M-43]⁺ | C₁₃H₉N₂O⁺ | Loss of an isopropyl radical |
X-ray Crystallography for Solid-State Structure and Stereochemistry Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules in the crystal lattice.
An X-ray crystallographic analysis of this compound would be expected to reveal several key structural features. The benzoxazole ring system is anticipated to be largely planar. The dihedral angle between the benzoxazole and the 4-aminophenyl ring will be a significant parameter, indicating the degree of twisting between these two aromatic systems.
Future Research Directions and Translational Perspectives
Design of Novel Analogues with Enhanced Specificity and Potency
Future research will heavily focus on the rational design and synthesis of novel analogues of 4-(5-isopropylbenzo[d]oxazol-2-yl)aniline to enhance biological specificity and potency. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the modification of the parent molecule to optimize its interactions with biological targets.
Key strategies for analogue design include:
Modification of the Isopropyl Group: Altering the size, lipophilicity, and electronic properties of the substituent at the 5-position of the benzoxazole (B165842) ring can significantly impact activity. Replacing the isopropyl group with other alkyl, alkoxy, or halogen moieties could fine-tune the molecule's fit within a target's binding pocket.
Substitution on the Aniline (B41778) Ring: The amino group and the aromatic ring of the aniline moiety are prime sites for modification. Acylation, alkylation, or the introduction of various substituents (e.g., hydroxyl, nitro, methoxy) can alter the compound's pharmacokinetic properties and target engagement. The synthesis of Schiff bases by reacting the aniline with various aromatic aldehydes has proven to be a successful strategy for generating derivatives with diverse biological activities, including antibacterial properties. researchgate.net
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved potency and metabolic stability. For instance, the benzoxazole core could be replaced with other heterocycles like benzimidazole (B57391) or benzothiazole (B30560) to explore different spatial arrangements and hydrogen bonding capabilities. researchgate.netijrpc.com
Introduction of Chiral Centers: Incorporating chirality, for example by creating chiral propanoic acid derivatives from the benzoxazole scaffold, can lead to enantiomers with distinct biological activities and selectivities. mdpi.com
These design strategies, supported by computational modeling and molecular docking studies, will enable the development of next-generation compounds with precisely tailored therapeutic or functional profiles. mdpi.comresearchgate.net
| Modification Site | Example Substituents | Potential Impact |
|---|---|---|
| Benzoxazole Ring (Position 5) | -Cl, -F, -OCH3, -CF3, Cyclopropyl | Altered lipophilicity, electronic effects, and steric interactions |
| Aniline Ring | -OH, -NO2, -COOH, Halogens | Modified solubility, pKa, and target binding |
| Aniline Amino Group | Acylation, Sulfonylation, Formation of Schiff Bases | Changes in bioavailability and hydrogen bonding capacity |
| Core Scaffold | Benzimidazole, Benzothiazole, Oxadiazole | Fundamental changes in geometry and electronic distribution |
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
To accelerate the discovery of lead compounds, future research must integrate combinatorial chemistry with high-throughput screening (HTS). eurekaselect.comwikipedia.org Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of analogues based on the this compound scaffold. HTS can then be employed to rapidly evaluate these libraries for activity against a wide range of biological targets. nih.gov
This integrated approach involves several key steps:
Library Design: Designing a library of compounds with maximal chemical diversity around the core scaffold. This involves systematically varying the substituents at the key modification sites identified in SAR studies.
Solid-Phase or Liquid-Phase Synthesis: Employing automated synthesis techniques to efficiently produce the designed library of compounds.
Assay Development: Creating robust and sensitive biological assays suitable for an automated, high-throughput format.
HTS Execution: Screening the chemical library to identify "hits"—compounds that exhibit significant activity in the primary assay. nih.gov A successful HTS campaign was used to identify a class of benzoxazole-based compounds as potent inhibitors of G-protein-coupled receptor kinases. nih.gov
Hit-to-Lead Optimization: Subjecting the initial hits to further rounds of chemical modification and biological testing to develop lead compounds with improved potency, selectivity, and drug-like properties.
This paradigm shift from single-compound synthesis to library generation and mass screening significantly increases the efficiency of discovering novel molecules for therapeutic, agrochemical, or material science applications. nih.goveco-vector.com
Exploration of Sustainable Synthetic Routes and Green Chemistry Advancements
The chemical industry is increasingly moving towards more environmentally benign processes. Future research on this compound should prioritize the development of sustainable and green synthetic routes. mdpi.com This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Areas for investigation include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.
Catalytic Methods: Developing highly efficient catalytic systems (e.g., using transition metals or organocatalysts) to replace stoichiometric reagents, thereby reducing waste.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames.
Biosynthesis and Biocatalysis: Exploring the use of enzymes or whole-cell systems to perform key synthetic transformations. For instance, pathways for the biosynthesis of aniline and its derivatives are being explored, which could provide sustainable sources for starting materials. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing atom waste.
By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more cost-effective, safer, and environmentally sustainable. mdpi.com
Development of Advanced Analytical Techniques for Compound Characterization
As more complex and subtle analogues are synthesized, the need for advanced analytical techniques for their unambiguous characterization and purification becomes paramount. While standard methods like NMR, IR, and mass spectrometry will remain essential, future research will benefit from the application of more sophisticated techniques. researchgate.net
| Technique | Application | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for unambiguous molecular formula determination. | eco-vector.com |
| 2D NMR (COSY, HSQC, HMBC) | Elucidates complex structures and confirms connectivity of atoms. | researchgate.net |
| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline compounds. | ijrpc.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates and quantifies enantiomers of chiral analogues. | mdpi.com |
| UV/Vis Spectroscopy | Investigates electronic properties and can be used for purity assessment. | mdpi.com |
The development of hyphenated techniques, such as LC-MS-NMR, could provide comprehensive structural information from very small amounts of material, which is particularly useful during the early stages of drug discovery and analogue development.
Multidisciplinary Approaches in Material Science and Agrochemistry for Future Innovations
While much of the focus on benzoxazole derivatives has been in medicinal chemistry, their unique photophysical and chemical properties make them attractive candidates for applications in other fields. Future research should adopt a multidisciplinary approach to explore these possibilities.
Material Science: The conjugated aromatic system of the benzoxazole core suggests potential applications in organic electronics. Derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components of advanced polymers. The applications of related aminobenzoic acid derivatives in organic luminescent materials serve as a precedent for this line of inquiry. mdpi.com
Agrochemistry: The biological activity of heterocyclic compounds is not limited to human medicine. Novel analogues of this compound should be screened for potential use as fungicides, herbicides, or insecticides. The development of eco-friendly agents for controlling plant pathogens is a growing area of research where such compounds could make a significant impact. eco-vector.combenthamscience.com Some benzofuroxan (B160326) derivatives, which share structural similarities, have shown promise as agents that suppress bacterial biofilm growth and act as fungicides. mdpi.com Exploring the potential of this compound derivatives as plant growth regulators is another viable research avenue. mdpi.com
By fostering collaborations between chemists, biologists, material scientists, and agricultural scientists, the full innovative potential of the this compound scaffold can be realized, leading to breakthroughs beyond the traditional scope of pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of 5-isopropyl-2-aminophenol derivatives with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine. Light-sensitive intermediates may require foil-covered vessels and inert atmospheres to prevent degradation . Optimize yields by controlling temperature (e.g., 160°C for cyclization in concentrated HCl) and using catalysts like sodium acetate in refluxing acetic acid .
- Key Data : Yields for analogous benzoxazole derivatives range from 45% to 70%, depending on substituent steric effects and purification methods (e.g., recrystallization from DMF/acetic acid mixtures) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 7.1–7.6 ppm (multiplet) and a singlet for the aniline -NH2 protons near δ 7.95 ppm. The isopropyl group appears as a septet (δ ~2.9 ppm) and doublets (δ ~1.3 ppm) .
- IR : Characteristic peaks include 3350–3402 cm⁻¹ (-NH stretch), 1507–1639 cm⁻¹ (C=N of oxazole), and 2921–2929 cm⁻¹ (C-H of isopropyl) .
Q. What crystallographic software tools are suitable for resolving the crystal structure of this compound?
- Methodology : Use SHELXTL (Bruker AXS) or open-source SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and validate bond lengths/angles .
Advanced Research Questions
Q. How can researchers optimize the antitumor activity of this compound derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies by modifying substituents on the benzoxazole or aniline moieties. For example:
- Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance bioavailability .
- Test cytotoxicity against breast cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values with parent compounds .
Q. What strategies address discrepancies in spectral data or crystallographic refinement?
- Methodology :
- For NMR: Confirm sample purity via LC-MS (e.g., m/z 395–561 for related benzoxazoles ). Use deuterated solvents to resolve overlapping peaks.
- For crystallography: Check for twinning or disorder using SHELXD. If R-factors exceed 5%, re-examine hydrogen bonding networks with PLATON .
- Case Study : Inconsistent melting points (e.g., 104–106°C vs. 160°C for similar compounds) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify transitions .
Q. How does the isopropyl group influence the compound’s photophysical properties and reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
